Cas no 81124-49-4 (Methyl 3-(pyridin-4-yl)acrylate)

Methyl 3-(pyridin-4-yl)acrylate structure
81124-49-4 structure
Product Name:Methyl 3-(pyridin-4-yl)acrylate
Numero CAS:81124-49-4
MF:C9H9NO2
MW:163.173262357712
CID:707991
PubChem ID:5357688
Update Time:2024-12-09

Methyl 3-(pyridin-4-yl)acrylate Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Propenoic acid,3-(4-pyridinyl)-, methyl ester, (E)- (9CI)
    • METHYL-3-(4-PYRIDYL)ACRYLATE
    • 2-Propenoic acid, 3-(4-pyridinyl)-, methyl ester, (E)- (9CI)
    • Methyl (2E)-3-(4-pyridinyl)-2-propenoate (ACI)
    • (E)-3-(4-Pyridinyl)-2-propenoic acid methyl ester
    • Methyl (E)-3-(4-pyridyl)-2-propenoate
    • Methyl (E)-3-(pyridin-4-yl)-2-propenoate
    • (E)-Methyl 3-(pyridin-4-yl)acrylate
    • AKOS006227692
    • BS-17442
    • (E)-Methyl3-(pyridin-4-yl)acrylate
    • methyl (E)-3-pyridin-4-ylprop-2-enoate
    • NSC 84239
    • methyl (E)-3-(pyridin-4-yl)acrylate
    • EN300-365199
    • Methyl (2E)-3-(4-pyridinyl)-2-propenoate
    • 81124-49-4
    • CS-0093846
    • MFCD00023636
    • Methyl 3-(pyridin-4-yl)acrylate
    • WLN: T6NJ D1U1VO1
    • 4-Pyridineacrylic acid, methyl ester
    • Acrylic acid, 3-(4-pyridyl)-, methyl ester
    • SCHEMBL8865229
    • methyl 3-(4-pyridyl)acrylate
    • methyl (2E)-3-(pyridin-4-yl)prop-2-enoate
    • AT14565
    • Z3226989482
    • methyl (2E)-3-pyridin-4-ylacrylate
    • AKOS037649232
    • D75467
    • Methyl-.beta.-(4-pyridyl)acrylate
    • NSC84239
    • CS-0166759
    • 7340-34-3
    • 4-Pyridinepropenoic acid methyl ester
    • DTXSID201274298
    • Methyl-beta-(4-pyridyl)-acrylate
    • NSC-84239
    • methyl 3-(pyridin-4-yl)prop-2-enoate
    • MDL: MFCD00023636
    • Inchi: 1S/C9H9NO2/c1-12-9(11)3-2-8-4-6-10-7-5-8/h2-7H,1H3/b3-2+
    • Chiave InChI: LDVKAIRVYWBGHI-NSCUHMNNSA-N
    • Sorrisi: C(/C1C=CN=CC=1)=C\C(=O)OC

Proprietà calcolate

  • Massa esatta: 163.06300
  • Massa monoisotopica: 163.063
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 3
  • Complessità: 171
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 39.2A^2
  • XLogP3: 1.1

Proprietà sperimentali

  • Densità: 1.136
  • Punto di ebollizione: 277.8°C at 760 mmHg
  • Punto di infiammabilità: 121.8°C
  • Indice di rifrazione: 1.562
  • PSA: 39.19000
  • LogP: 1.26780

Methyl 3-(pyridin-4-yl)acrylate Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
M341293-10mg
Methyl 3-(pyridin-4-yl)acrylate
81124-49-4
10mg
$ 50.00 2022-06-03
TRC
M341293-50mg
Methyl 3-(pyridin-4-yl)acrylate
81124-49-4
50mg
$ 95.00 2022-06-03
TRC
M341293-100mg
Methyl 3-(pyridin-4-yl)acrylate
81124-49-4
100mg
$ 160.00 2022-06-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M93210-5g
METHYL-3-(4-PYRIDYL)ACRYLATE
81124-49-4
5g
¥1956.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M93210-250mg
METHYL-3-(4-PYRIDYL)ACRYLATE
81124-49-4
250mg
¥186.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M93210-1g
METHYL-3-(4-PYRIDYL)ACRYLATE
81124-49-4
1g
¥456.0 2021-09-08
Chemenu
CM412620-1g
METHYL-3-(4-PYRIDYL)ACRYLATE
81124-49-4 95%+
1g
$61 2022-06-10
Chemenu
CM412620-5g
METHYL-3-(4-PYRIDYL)ACRYLATE
81124-49-4 95%+
5g
$248 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BE514-1g
Methyl 3-(pyridin-4-yl)acrylate
81124-49-4 97%
1g
702.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BE514-200mg
Methyl 3-(pyridin-4-yl)acrylate
81124-49-4 97%
200mg
169.0CNY 2021-07-14

Methyl 3-(pyridin-4-yl)acrylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 4.5 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
Development of tryptase inhibitors derived from thalidomide
Tetsuhashi, Masashi; et al, Bioorganic & Medicinal Chemistry, 2010, 18(14), 5323-5338

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Dimethylformamide ,  Tetrahydrofuran ;  10 min, heated
1.2 Solvents: Dimethylformamide ;  1 h
Riferimento
Enhancing the Pharmacokinetic Properties of Botulinum Neurotoxin Serotype A Protease Inhibitors through Rational Design
Capek, Petr; et al, ACS Chemical Neuroscience, 2011, 2(6), 288-293

Metodo di produzione 3

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  12 h, reflux
Riferimento
Design, Synthesis, and Biological Evaluation of 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-[(4'-pyridyl)carboxamido]morphinan Derivatives as Peripheral Selective μ Opioid Receptor Agents
Yuan, Yunyun; et al, Journal of Medicinal Chemistry, 2012, 55(22), 10118-10129

Metodo di produzione 4

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  rt; 5 h, reflux
Riferimento
Uranyl-Organic Coordination Compounds Incorporating Photoactive Vinylpyridine Moieties: Synthesis, Structural Characterization, and Light-Induced Fluorescence Attenuation
Wu, Si; et al, Inorganic Chemistry, 2018, 57(23), 14772-14785

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Riferimento
Bifunctional iminophosphorane-catalyzed enantioselective nitroalkane addition to unactivated α,β-unsaturated esters
Rozsar, Daniel; et al, ChemRxiv, 2022, 1, 1-8

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Piperidine Solvents: Pyridine ;  0.5 h, rt → 100 °C
2.1 Reagents: Sulfuric acid Solvents: Methanol ;  3 h, reflux; cooled
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Riferimento
Structure-Guided, Single-Point Modifications in the Phosphinic Dipeptide Structure Yield Highly Potent and Selective Inhibitors of Neutral Aminopeptidases
Vassiliou, Stamatia; et al, Journal of Medicinal Chemistry, 2014, 57(19), 8140-8151

Metodo di produzione 7

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  5 h, reflux
Riferimento
A Supramolecular Protecting Group Strategy Introduced to the Organic Solid State: Enhanced Reactivity through Molecular Pedal Motion
Elacqua, Elizabeth; et al, Angewandte Chemie, 2012, 51(4), 1037-1041

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  3 h, reflux; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Riferimento
Structure-Guided, Single-Point Modifications in the Phosphinic Dipeptide Structure Yield Highly Potent and Selective Inhibitors of Neutral Aminopeptidases
Vassiliou, Stamatia; et al, Journal of Medicinal Chemistry, 2014, 57(19), 8140-8151

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Triphenylarsine ;  30 min, 80 °C; 80 °C → rt
1.2 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  15 min, rt
Riferimento
Synthesis of olefins via a Wittig reaction mediated by triphenylarsine
Li, Lun; et al, Tetrahedron Letters, 2017, 58(14), 1379-1381

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sodium acetate Catalysts: Palladium nitrate ,  Bentolite H Solvents: N-Methyl-2-pyrrolidone ;  2 h, 150 °C
Riferimento
Efficient heterogeneous palladium-montmorillonite catalysts for Heck coupling of aryl bromides and chlorides
Molnar, Arpad; et al, Synlett, 2006, (18), 3130-3134

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  30 min, rt
Riferimento
Bifunctional Iminophosphorane-Catalyzed Enantioselective Nitroalkane Addition to Unactivated α,β-Unsaturated Esters
Rozsar, Daniel ; et al, Angewandte Chemie, 2023, 62(21),

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: 1802417-44-2 Solvents: Dimethylformamide ;  3 h, 65 °C
Riferimento
Trimetallic PEPPSI-Type Palladium N-Heterocyclic Carbene Complexes - Improved Catalyst Lifetime in the Mizoroki-Heck Coupling Reaction
Martinez-Olid, Francisco; et al, European Journal of Inorganic Chemistry, 2015, 2015(24), 4076-4087

Metodo di produzione 13

Condizioni di reazione
1.1 Catalysts: Silver ,  Gold Solvents: Methanol
Riferimento
Metal nanoparticle catalyzed cyclobutane cleavage reaction
Chen, Dengtai; et al, RSC Advances, 2015, 5(122), 100722-100724

Methyl 3-(pyridin-4-yl)acrylate Raw materials

Methyl 3-(pyridin-4-yl)acrylate Preparation Products

Fornitori consigliati
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd